molecular formula C16H20N4O2S2 B2942442 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392294-14-3

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2942442
CAS No.: 392294-14-3
M. Wt: 364.48
InChI Key: QLYLDJLJZZTOTR-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Its structure comprises:

  • A 1,3,4-thiadiazole core at position 2.
  • A thioether linkage connected to a 2-((2,3-dimethylphenyl)amino)-2-oxoethyl group.
  • An isobutyramide substituent at the terminal position.

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYLDJLJZZTOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects.

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 378.51 g/mol. Its structure includes several functional groups such as amides, thiadiazoles, and thioethers, which are significant in various biological applications. The presence of these groups suggests potential interactions with cellular pathways that may influence biological activity.

Preliminary studies indicate that this compound may function through the inhibition of key signaling pathways such as:

  • Phosphoinositide 3 kinase (PI3K) : Involved in cell growth and metabolism.
  • Mechanistic target of rapamycin (mTOR) : Plays a critical role in cell proliferation and survival.

These pathways are essential for tumor growth and progression, suggesting that this compound could have anti-cancer properties by modulating these cellular processes.

Anticancer Potential

Research has shown that compounds with similar structures may exhibit anti-cancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that related thiadiazole compounds can inhibit cancer cell proliferation. For example, compounds targeting the mTOR pathway have shown promise in reducing tumor size in xenograft models.
  • Cell Line Testing : Tests on various cancer cell lines (e.g., breast cancer and leukemia) revealed that compounds similar to this compound exhibited significant cytotoxic effects at micromolar concentrations.

Research Findings

The following table summarizes key findings from recent studies on similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
Thiadiazole Derivative AAnticancerPI3K/mTOR inhibition
Benzamide Derivative BAntitumorDeubiquitylation inhibition
Isobutyramide Compound CCytotoxicity in leukemia cellsEnzyme modulation

Scientific Research Applications

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound with a unique molecular structure and potential biological activity. It features a thiadiazole ring, known for diverse biological properties, and an isobutyramide moiety, which may enhance its pharmacological profile.

Chemical Properties

  • Molecular Formula C16H20N4O2S2C_{16}H_{20}N_4O_2S_2
  • Molecular Weight 364.48 g/mol

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry Due to its diverse functional groups, it may exhibit various biological activities.
  • Interaction Studies Focus on its binding affinity with various biological targets. Preliminary studies suggest it may interact with specific enzymes or receptors involved in disease pathways, and further investigation could elucidate its mechanism of action and therapeutic potential.

Related Compounds

Several compounds share structural similarities with N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide.

Research on Similar Compounds

Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide exhibit significant biological activities.

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that exhibits significant potential in medicinal chemistry.

  • Molecular Formula C17H22N4O2S2C_{17}H_{22}N_4O_2S_2
  • Molecular Weight 378.51 g/mol
  • The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety . Its structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

The compound participates in reactions driven by its sulfur-containing groups, aromatic systems, and amide bonds:

1.1 Thioether Oxidation
The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Reaction ConditionsProductYield
H₂O₂ (30%), CH₃COOH, 12 h, 25°CSulfoxide derivative68–72%
mCPBA, DCM, 0°C → RT, 24 hSulfone derivative85%

1.2 Amide Hydrolysis
The isobutyramide and phenylaminoamide groups hydrolyze under acidic or basic conditions :

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 2,3-dimethylaniline and a thiadiazole-carboxylic acid intermediate.

  • Basic Hydrolysis (NaOH 10%, 80°C): Produces sodium salts of the corresponding acids.

1.3 Electrophilic Substitution
The electron-rich thiadiazole ring facilitates reactions such as nitration or halogenation at the 5-position:

ReagentConditionsProduct
HNO₃/H₂SO₄0–5°C, 2 h5-Nitro-thiadiazole analog
Br₂ (1 eq), FeBr₃DCM, RT, 6 h5-Bromo-thiadiazole analog

Interaction Studies

The compound engages in non-covalent interactions critical to its biological activity:

2.1 Hydrogen Bonding
The amide and thiadiazole nitrogen atoms act as hydrogen bond acceptors/donors. Studies on analogous benzamides reveal:

Interaction PartnerBinding Affinity (ΔH°, kJ/mol)Observed Effect
Thioacetamide-21.9Stabilizes supramolecular assemblies
Water-18.2Enhances aqueous solubility

2.2 π-Stacking
The 2,3-dimethylphenyl group participates in π-π interactions with aromatic systems, as evidenced by crystallographic data .

Comparative Reactivity with Analogs

The reactivity profile varies with substituents on the phenyl and thiadiazole groups:

Analog ModificationReaction Rate (vs Parent Compound)Key Observation
4-Methoxyphenyl substitution1.5× faster sulfoxidationEnhanced electron donation
Chlorine at phenyl position2× slower hydrolysisIncreased steric hindrance
Furan replacementNo sulfone formationCompeting ring-opening reactions

Stability Under Environmental Conditions

The compound degrades under UV light or prolonged heat (>100°C):

Stress ConditionDegradation PathwayHalf-Life
UV (254 nm)Thioether cleavage48 h
120°C, dry airThiadiazole ring decomposition6 h

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name (Reference) Substituents on Thiadiazole Core Melting Point (°C) Yield (%) Key Structural Differences
Target Compound Isobutyramide; 2-((2,3-dimethylphenyl)amino)thioethyl Not reported Not reported Bulky isobutyramide; 2,3-dimethylphenyl
5e () 4-Chlorobenzylthio; phenoxyacetamide 132–134 74 Chlorobenzyl group; acetamide
5j () 4-Chlorobenzylthio; isopropylphenoxyacetamide 138–140 82 Chlorobenzyl; branched acetamide
6.4 () Triazinoquinazolinyl; chloroacetamide 243–245 94.8 Complex triazinoquinazolinyl substituent
4y () Ethylthio; p-tolylaminoacetamide Not reported Not reported Ethylthio; para-methylphenyl group

Key Observations :

  • Melting Points: Bulky substituents (e.g., triazinoquinazolinyl in 6.4) correlate with higher melting points (>240°C), likely due to enhanced crystallinity . Simpler acetamide derivatives (e.g., 5e) melt at lower ranges (132–140°C) .
  • Substituent Effects: The target compound’s isobutyramide group introduces greater steric hindrance compared to linear acetamides (e.g., 5e, 5j), which may reduce enzymatic degradation .
Anticancer Activity
  • Compound 4y (): Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cell lines, attributed to its p-tolylamino group and thioether linkage .
  • The 2,3-dimethylphenyl group may enhance lipophilicity, improving tumor penetration .
Antimicrobial Activity
  • Thiadiazole Derivatives (): Showed antibacterial activity against Staphylococcus aureus, linked to electron-withdrawing substituents (e.g., chloro, fluoro) .
  • 5e and 5j (): Not explicitly tested, but 4-chlorobenzyl groups in 5e are associated with antimicrobial effects in other studies .

Structure-Activity Relationships (SAR)

  • Thioether Linkage : Critical for bioactivity; replacing sulfur with oxygen (e.g., oxadiazoles in ) reduces potency .
  • Aromatic Substituents : Electron-donating groups (e.g., methyl in 4y) enhance anticancer activity, while electron-withdrawing groups (e.g., chloro in 5e) improve antimicrobial effects .
  • Amide Variations : Isobutyramide’s bulk may improve metabolic stability compared to acetamides but could reduce solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions. A two-step approach is recommended:

  • Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates.
  • Step 2 : Cyclize intermediates in DMF using iodine and triethylamine, which cleaves atomic sulfur (S₈) to form the thiadiazole core .
  • Optimization : Adjust pH to 8–9 during precipitation (e.g., using ammonia) to improve purity, as demonstrated in analogous thiadiazole syntheses . Reflux time and solvent polarity (e.g., acetonitrile vs. DMF) critically influence yield.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Confirm the presence of the thiadiazole ring (δ 160–170 ppm for C=S in 13C NMR) and the isobutyramide group (δ 1.1–1.3 ppm for CH(CH₃)₂ in 1H NMR) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 375–400 g/mol, depending on substituents).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. What are the common challenges in achieving high purity during synthesis, and how can they be addressed?

  • Challenges : Byproducts from incomplete cyclization or sulfur elimination; residual solvents (e.g., DMF).
  • Solutions :
    • Purify via recrystallization in DMSO/water mixtures (2:1 ratio) .
    • Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the target compound.
    • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate) to terminate reactions at optimal conversion .

Q. What stability profiles should be assessed for long-term storage of this compound?

  • pH Stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal storage conditions.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Storage : Store at –20°C in amber vials under inert atmosphere (N₂ or Ar) to prevent oxidation, as recommended for structurally similar thiadiazoles .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating anticancer or antimicrobial activity?

  • Anticancer : Use MTT assays with human cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Antimicrobial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Q. How do structural modifications at the thiadiazole or isobutyramide group affect pharmacological activity?

  • Thiadiazole Modifications : Replace the sulfur atom with oxygen (to form oxadiazole) and compare bioactivity. Analogous studies show reduced antimicrobial activity in oxadiazoles vs. thiadiazoles .
  • Isobutyramide Substitutions : Introduce bulkier alkyl groups (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration. Monitor changes in logP via HPLC .

Q. What computational methods can predict binding affinity with targets like lipoxygenase (LOX) or viral proteases?

  • Molecular Docking : Use AutoDock Vina to model interactions with LOX (PDB ID: 1N8Q). Focus on hydrogen bonds between the amide group and Arg533/His539 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .

Q. How can contradictions in reported biological data for thiadiazole derivatives be resolved?

  • Variables to Control :
    • Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and passage numbers.
    • Compound Purity : Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities.
    • Assay Replicability : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (e.g., reflux time ±1 minute) meticulously, as small deviations significantly impact thiadiazole ring formation .
  • Data Contradictions : Cross-validate biological results with orthogonal assays (e.g., combine MTT with apoptosis assays via flow cytometry) to confirm mechanisms .

For further details on reaction mechanisms or spectral interpretation, consult peer-reviewed protocols from The Royal Society of Chemistry or Journal of Saudi Chemical Society .

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